molecular formula C60H44N2 B171773 N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 164724-35-0

N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B171773
CAS No.: 164724-35-0
M. Wt: 793 g/mol
InChI Key: WXAIEIRYBSKHDP-UHFFFAOYSA-N
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Description

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structure and properties. This compound consists of a central biphenyl core with four biphenyl groups attached to the nitrogen atoms. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge-transport properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with [1,1’-biphenyl]-4,4’-diamine and [1,1’-biphenyl]-4-boronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the biphenyl groups to the nitrogen atoms of the central biphenyl core. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

    Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

    Organic Electronics: Used as a hole-transport material in OLEDs and organic photovoltaic cells.

    Material Science: Employed in the development of new materials with enhanced electronic properties.

    Chemistry: Serves as a building block for synthesizing complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine

Uniqueness

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine is unique due to its extended biphenyl structure, which provides superior charge-transport properties compared to other similar compounds. This makes it particularly valuable in high-performance optoelectronic devices.

Properties

IUPAC Name

4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H44N2/c1-5-13-45(14-6-1)49-21-33-55(34-22-49)61(56-35-23-50(24-36-56)46-15-7-2-8-16-46)59-41-29-53(30-42-59)54-31-43-60(44-32-54)62(57-37-25-51(26-38-57)47-17-9-3-10-18-47)58-39-27-52(28-40-58)48-19-11-4-12-20-48/h1-44H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIEIRYBSKHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583220
Record name N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164724-35-0
Record name N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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